![molecular formula C9H6BrNO4 B12880791 2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid is a synthetic organic compound characterized by the presence of a bromine atom on the benzoxazole ring and a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of 4-bromoaniline with a suitable carboxylic acid derivative to form the benzoxazole ring. This can be achieved using reagents such as polyphosphoric acid or phosphorus oxychloride under reflux conditions.
Introduction of Hydroxyacetic Acid Moiety: The benzoxazole derivative is then reacted with glyoxylic acid or its derivatives to introduce the hydroxyacetic acid moiety. This step often requires a catalyst such as p-toluenesulfonic acid and is carried out under mild heating.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-(4-Bromobenzo[d]oxazol-2-yl)-2-oxoacetic acid.
Reduction: Formation of 2-(Benzo[d]oxazol-2-yl)-2-hydroxyacetic acid.
Substitution: Formation of 2-(4-Methoxybenzo[d]oxazol-2-yl)-2-hydroxyacetic acid.
科学研究应用
Chemistry
In chemistry, 2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyacetic acid moiety can form hydrogen bonds with active sites, while the benzoxazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid
- 2-(4-Fluorobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid
- 2-(4-Methylbenzo[d]oxazol-2-yl)-2-hydroxyacetic acid
Uniqueness
Compared to its analogs, 2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain biological targets and improve its efficacy in various applications.
属性
分子式 |
C9H6BrNO4 |
|---|---|
分子量 |
272.05 g/mol |
IUPAC 名称 |
2-(4-bromo-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-4-2-1-3-5-6(4)11-8(15-5)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
InChI 键 |
DOCQXHUEZJEVOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


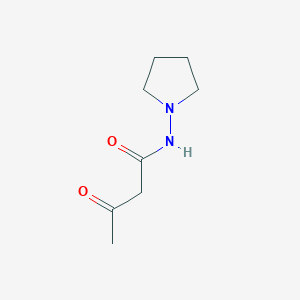
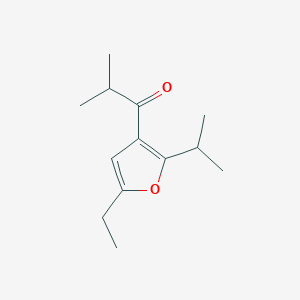
![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)

![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
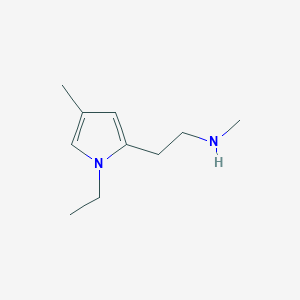
![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)
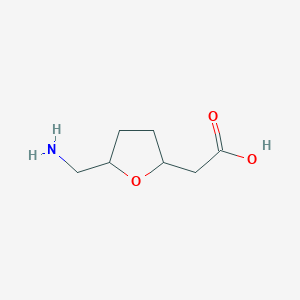
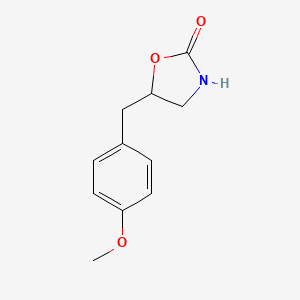
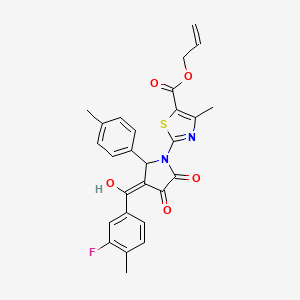
![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)

